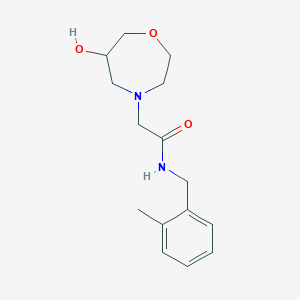
2-(6-hydroxy-1,4-oxazepan-4-yl)-N-(2-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The search for potent inotropic agents has led to the synthesis of several compounds with complex structures, including those with benzyl, diazepan, and acetamide groups. These compounds have been evaluated for their positive inotropic activities, showing the significance of structural modifications in enhancing biological activity (Li et al., 2008; Ye et al., 2011; Jiang et al., 2010).
Synthesis Analysis
The synthesis of these compounds involves multiple steps, including chloromethylation, cyanide reactions, hydrolysis, and thermal cyclization, leading to the formation of compounds with potential inotropic effects. Specific methods have yielded compounds with increased stroke volume in in vitro studies, highlighting the critical role of synthesis in achieving desired biological activities (Li et al., 2008; Ye et al., 2011).
Molecular Structure Analysis
Molecular structure plays a crucial role in the biological activity of these compounds. Studies involving X-ray crystallography and NMR spectroscopy have provided detailed descriptions of the spatial characteristics and atomic contributions, aiding in the understanding of how structural variations influence activity (Lazareva et al., 2017).
Chemical Reactions and Properties
Chemical reactions, such as the formation of silaheterocyclic compounds and coordination complexes, reveal the reactive nature of these molecules and their potential for forming diverse structures with varying biological activities. The interaction with different reagents and conditions leads to the synthesis of compounds with significant antioxidant activity, showcasing the chemical versatility of these molecules (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are essential for understanding the compound's behavior in biological systems. While specific details on "2-(6-hydroxy-1,4-oxazepan-4-yl)-N-(2-methylbenzyl)acetamide" are not available, related research emphasizes the importance of these properties in drug development and application (Lazareva et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophiles, stability under various conditions, and potential for undergoing specific chemical transformations, are pivotal in defining the utility and applicability of these compounds in medicinal chemistry and other fields (Sarkar & Sucheck, 2011).
Scientific Research Applications
Synthesis and Chemical Studies
Research in synthetic chemistry has led to the development of new compounds with potential applications in materials science and drug development. For example, Al-Amiery et al. (2016) synthesized new coumarins and performed quantum chemical studies to describe the molecular orbitals and spatial characteristics of these compounds, which could contribute to the development of novel materials or pharmaceuticals with improved properties (Al-Amiery, Al-Majedy, Kadhum, & Mohamad, 2016).
Pharmacological Applications
In pharmacology, compounds similar to "2-(6-hydroxy-1,4-oxazepan-4-yl)-N-(2-methylbenzyl)acetamide" have been evaluated for their therapeutic potential. For instance, Li et al. (2008) synthesized and evaluated the positive inotropic activities of certain acetamide derivatives, indicating their potential as heart failure treatments (Li, Cui, Liu, Hong, Quan, & Piao, 2008).
Neuropharmacology and Cognitive Enhancement
GSK189254, a novel histamine H3 receptor antagonist, shows promise in improving cognitive performance in preclinical models, suggesting potential applications in treating dementia and Alzheimer's disease. This research highlights the significance of targeting specific neurotransmitter systems to develop new therapies for cognitive disorders (Medhurst et al., 2007).
Herbicide Metabolism and Environmental Health
Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, shedding light on the environmental and health impacts of these compounds. Understanding the metabolic pathways of such chemicals can inform safer agricultural practices and regulatory policies (Coleman, Linderman, Hodgson, & Rose, 2000).
properties
IUPAC Name |
2-(6-hydroxy-1,4-oxazepan-4-yl)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12-4-2-3-5-13(12)8-16-15(19)10-17-6-7-20-11-14(18)9-17/h2-5,14,18H,6-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPPPYDOQYFWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN2CCOCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-hydroxy-1,4-oxazepan-4-yl)-N-(2-methylbenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)



![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)
![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)
![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)